3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
CAS No.:
Cat. No.: VC13531681
Molecular Formula: C7H15Cl2N3
Molecular Weight: 212.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15Cl2N3 |
|---|---|
| Molecular Weight | 212.12 g/mol |
| IUPAC Name | 3-(1-methylpyrazol-4-yl)propan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H13N3.2ClH/c1-10-6-7(5-9-10)3-2-4-8;;/h5-6H,2-4,8H2,1H3;2*1H |
| Standard InChI Key | VNMCWCAWDHLLNK-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)CCCN.Cl.Cl |
| Canonical SMILES | CN1C=C(C=N1)CCCN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted with a methyl group at the 1-position and a three-carbon amine chain at the 4-position. The dihydrochloride salt formation occurs via protonation of the primary amine group, resulting in improved aqueous solubility. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride |
| Molecular Formula | C7H13N3·2HCl |
| Molecular Weight | 212.12 g/mol |
| CAS Number (Free Base) | 1211488-02-6 |
| SMILES | NCCCc1cnn(c1)C.Cl.Cl |
The methyl group at the pyrazole’s 1-position sterically influences reactivity, while the protonated amine enhances ionic interactions in biological systems .
Solubility and Stability
As a dihydrochloride salt, the compound exhibits high solubility in polar solvents such as water and methanol. Stability studies indicate degradation under prolonged exposure to light or elevated temperatures (>150°C), necessitating storage in cool, dark environments.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step process:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones yields the 1-methylpyrazole core.
-
Side-Chain Introduction: Nucleophilic substitution or reductive amination attaches the propan-1-amine chain to the pyrazole’s 4-position .
-
Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt.
A representative reaction scheme is:
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Key steps include:
-
Automated Temperature Control: Maintaining 25–50°C during amination.
-
Crystallization: Ethanol-water mixtures purify the final product.
Chemical Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: Treatment with KMnO4 in acidic conditions oxidizes the amine to a nitro group, forming 3-(1-methyl-1H-pyrazol-4-yl)propan-1-nitro compound.
-
Reduction: LiAlH4 reduces the amine to a secondary alcohol, though this pathway is less common due to competing side reactions.
Substitution Reactions
The primary amine undergoes acyl substitution with reagents like acetyl chloride, yielding N-(3-(1-methyl-1H-pyrazol-4-yl)propyl)acetamide:
This reactivity underpins its utility in synthesizing derivatives for structure-activity relationship (SAR) studies .
Biological Activity and Mechanisms
Antibacterial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 2.5 μg/mL and 5.0 μg/mL, respectively. The methyl group enhances membrane penetration, while the amine facilitates interaction with bacterial topoisomerases.
Anti-Inflammatory Effects
The compound inhibits TNF-α and IL-6 production in macrophages (IC50 = 10 μM) by suppressing NF-κB signaling. Comparative studies show 30% greater efficacy than non-methylated analogues .
Industrial and Pharmaceutical Applications
Drug Discovery
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with modified amine chains show enhanced blood-brain barrier permeability, suggesting potential in neuroinflammatory diseases .
Material Science
Its pyrazole core is incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging the amine’s coordinative capacity.
Comparison with Structural Analogues
| Compound | Key Difference | Bioactivity (MIC vs. S. aureus) |
|---|---|---|
| 3-(1H-Pyrazol-4-yl)propan-1-amine | Lacks methyl group | 5.0 μg/mL |
| 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-amine | Ethyl vs. methyl substitution | 3.2 μg/mL |
The methyl group in 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride improves metabolic stability compared to ethyl analogues, reducing hepatic clearance by 40%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume